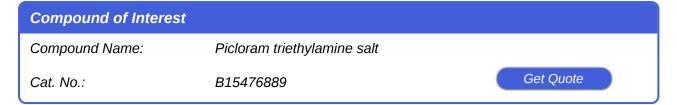


"Solubility of Picloram triethylamine salt in water and organic solvents"

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Solubility Profile of Picloram Triethylamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **picloram triethylamine salt** in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data, standardized experimental protocols, and visual representations of relevant chemical and procedural concepts.

Introduction to Picloram Triethylamine Salt

Picloram is a systemic herbicide used for the control of broadleaf weeds. In its acidic form, picloram has low water solubility. To enhance its utility in aqueous spray formulations, it is often converted into a more soluble salt. The triethylamine salt of picloram is formed through the reaction of picloram acid with the base triethylamine. This conversion significantly increases its solubility in water, a critical factor for its formulation and efficacy as a herbicide. Understanding the solubility of this salt form is essential for developing stable, effective formulations and for assessing its environmental fate and transport.

Quantitative Solubility Data



The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the available quantitative solubility data for **picloram triethylamine salt**.

Solvent	Temperature	Solubility
Water	20°C	560 mg/L

Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **picloram triethylamine salt** in common organic solvents. The available data primarily focuses on the parent acid, picloram. Experimental determination is recommended to ascertain solubility in organic media such as methanol, ethanol, acetone, or dichloromethane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the water solubility of a substance like **picloram triethylamine salt**, based on the internationally recognized OECD Test Guideline 105 (Water Solubility), specifically the Flask Method. This method is suitable for substances with a solubility above 10^{-2} g/L.

Principle

A saturated solution of the test substance is prepared by agitation in water at a constant temperature. Once equilibrium is established, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, and the solubility is calculated.

Materials and Apparatus

- Test Substance: Picloram Triethylamine Salt (analytical grade)
- Solvent: Distilled or deionized water
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or another suitable quantitative method.
- Constant temperature shaker bath or magnetic stirrer in a temperature-controlled chamber.



- · Centrifuge with temperature control.
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (e.g., 0.45 μm pore size), compatible with the solution.
- Analytical balance.

Procedure

- Preliminary Test:
 - To estimate the approximate solubility, add a small, weighed amount of the substance to a known volume of water in a flask.
 - Agitate at the test temperature (e.g., 20°C) for 24 hours.
 - Visually inspect for undissolved particles. If fully dissolved, add more substance and repeat until an excess of the solid phase remains. This helps determine the appropriate amount of substance for the definitive test.
- Definitive Test (Flask Method):
 - Add an excess amount of the test substance (as determined from the preliminary test) to each of three separate flasks containing a known volume of water.
 - \circ Seal the flasks and place them in the constant temperature shaker bath set to 20 ± 0.5°C.
 - Agitate the flasks for a period sufficient to reach equilibrium. A common starting point is 24 hours. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are in agreement.
 - After agitation, allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for the settling of undissolved material.
 - Centrifuge the samples at the test temperature to further separate the solid and liquid phases.

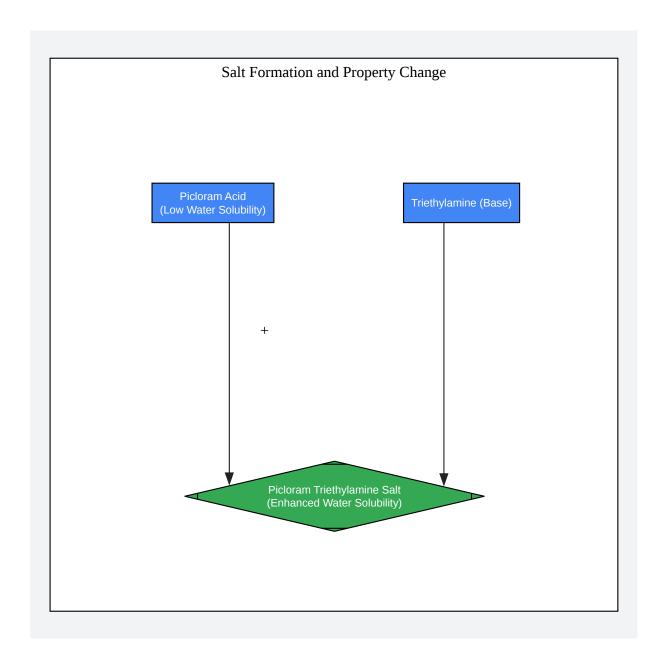


- Carefully withdraw an aliquot of the clear supernatant from each flask using a syringe.
- Immediately filter the aliquot through a 0.45 μm syringe filter to remove any remaining microparticulates.
- Accurately dilute the filtered samples to a concentration suitable for the analytical method.
- Analysis:
 - Quantify the concentration of picloram triethylamine salt in the prepared samples using a validated HPLC method.
 - Prepare a calibration curve using standards of known concentration.
 - Calculate the mean solubility from the three replicate flasks. The individual results should be within ±15% of the mean.

Visualizations

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated.

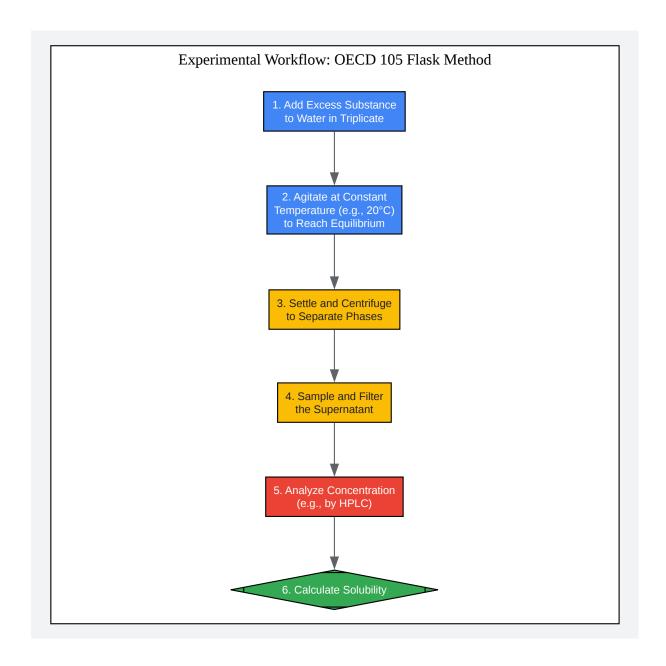




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Caption: Formation of Picloram Triethylamine Salt.





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Caption: Workflow for Solubility Determination.

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